molecular formula C15H20OS B14321814 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one CAS No. 112303-85-2

3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one

Cat. No.: B14321814
CAS No.: 112303-85-2
M. Wt: 248.4 g/mol
InChI Key: BDWKXJJIVFFQHY-UHFFFAOYSA-N
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Description

3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is an organic compound with a unique structure that includes a thietanone ring and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one typically involves the reaction of 2,4,6-trimethylphenyl ethyl ketone with sulfur and a suitable base under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thietanone ring to a thietane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives.

    Substitution: Various substituted thietanones depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The thietanone ring and the trimethylphenyl group play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.

    2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the thietanone ring.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains the trimethylphenyl group but has an imidazolium core.

Uniqueness

3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is unique due to the presence of both the thietanone ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

112303-85-2

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

3-methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one

InChI

InChI=1S/C15H20OS/c1-10-7-11(2)13(12(3)8-10)5-6-15(4)9-17-14(15)16/h7-8H,5-6,9H2,1-4H3

InChI Key

BDWKXJJIVFFQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC2(CSC2=O)C)C

Origin of Product

United States

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